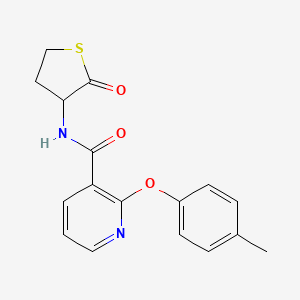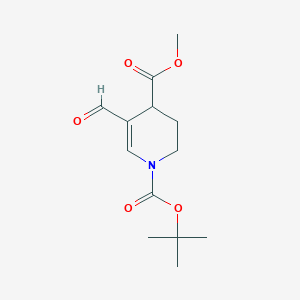
1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This specific compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a formyl group attached to a dihydropyridine ring.
科学的研究の応用
Anticancer Drug Synthesis
1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, with applications in overcoming resistance in cancer therapeutics, particularly targeting the PI3K/AKT/mTOR pathway (Zhang, Ye, Xu, & Xu, 2018).
Organic Synthesis and Chemistry
The compound's chemical properties facilitate various reactions and transformations in organic synthesis. For example, its reaction with trifluoroacetic acid (TFA) leads to the formation of dihydropyridine (DHP) derivatives, which have applications in the synthesis of other chemical compounds (Görlitzer & Baltrusch, 2000).
Synthesis of Amino Acid Derivatives
The compound has been used in the stereoselective hydroformylation of oxazoline derivatives, leading to the formation of formyloxazolidine carboxylates, which are key intermediates in the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Pharmacological Applications
It is used in the synthesis of a variety of pharmacologically relevant compounds, such as nociceptin antagonists, which have potential therapeutic applications (Jona et al., 2009).
Novel Chiral NADH Model Compounds
This compound has been employed in the synthesis of novel chiral NADH model compounds, which are significant in studies related to enzymatic reactions and redox chemistry (Xie et al., 2007).
Antibacterial Agents
Its derivatives have been studied for antibacterial activities. Modifications of the 1,4-dihydropyridine scaffold, to which this compound belongs, have resulted in compounds with significant antibacterial properties (Bouzard et al., 1992).
準備方法
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl) 4-methyl 5-formyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones with ammonia or primary amines. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is usually heated to facilitate the formation of the dihydropyridine ring.
**Industrial Production Methods
特性
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-formyl-3,4-dihydro-2H-pyridine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-6-5-10(11(16)18-4)9(7-14)8-15/h7-8,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUGQDTCKJIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)
![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)
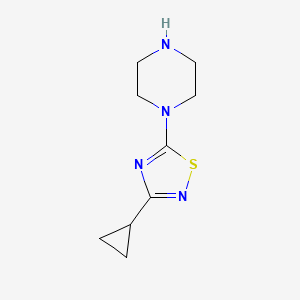
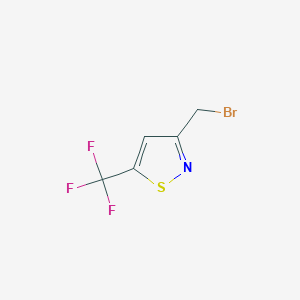
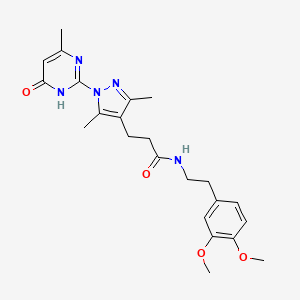
![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)
![2-Chloro-N-(thieno[3,2-b]thiophen-5-ylmethyl)propanamide](/img/structure/B3011499.png)
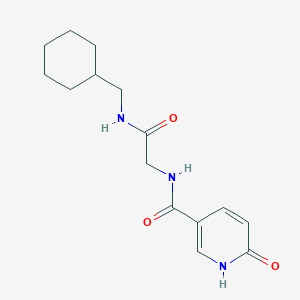
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)
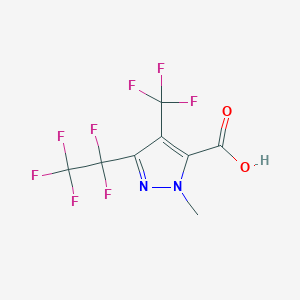
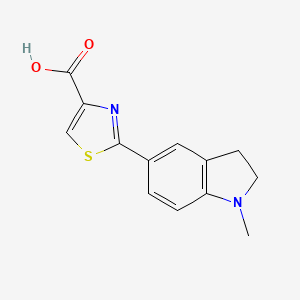
![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)
